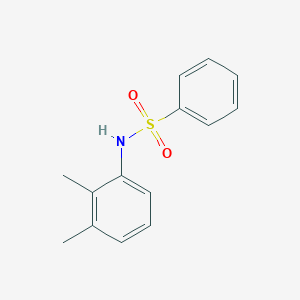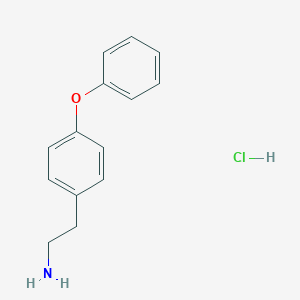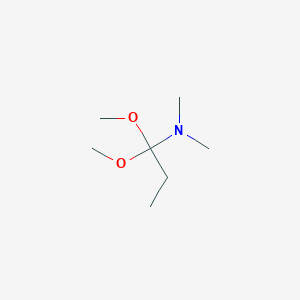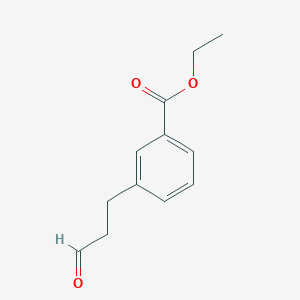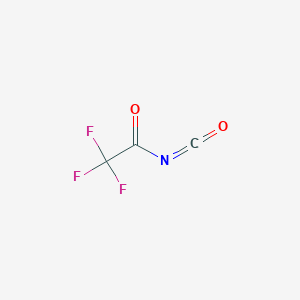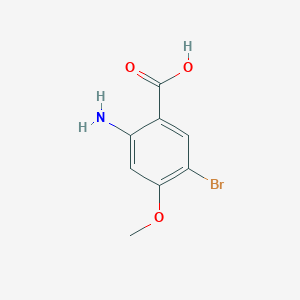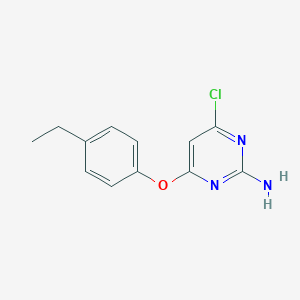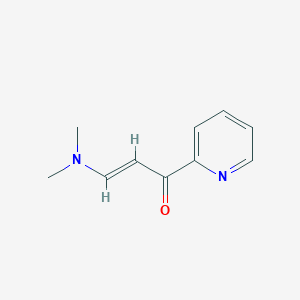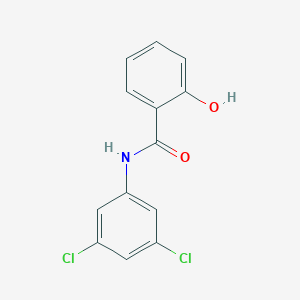
N-(3,5-dichlorophenyl)-2-hydroxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dichlorophenyl)-2-hydroxybenzamide, also known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. It is a member of the phenylacetic acid class of NSAIDs and is available in various formulations, including tablets, capsules, and topical gels. Diclofenac is a widely studied compound, and its synthesis method, mechanism of action, biochemical and physiological effects, and future directions have been extensively researched.
作用机制
Diclofenac exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX enzymes. COX enzymes are responsible for the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX activity, N-(3,5-dichlorophenyl)-2-hydroxybenzamide reduces the production of prostaglandins and thus reduces inflammation and pain. Diclofenac has also been shown to have antioxidant properties and may exert its effects through this mechanism as well.
生化和生理效应
Diclofenac has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to have antioxidant properties. Diclofenac has also been shown to have effects on the cardiovascular system, including the potential to reduce the risk of heart attack and stroke. Additionally, N-(3,5-dichlorophenyl)-2-hydroxybenzamide has been shown to have effects on the gastrointestinal system, including the potential to cause gastrointestinal bleeding and ulcers.
实验室实验的优点和局限性
Diclofenac has several advantages and limitations for use in lab experiments. Its anti-inflammatory and analgesic properties make it a useful tool for studying inflammation and pain. Its potential antioxidant properties also make it useful for studying oxidative stress and related diseases. However, N-(3,5-dichlorophenyl)-2-hydroxybenzamide has limitations, including its potential to cause gastrointestinal bleeding and ulcers, which can limit its use in certain experimental models.
未来方向
There are several future directions for research on N-(3,5-dichlorophenyl)-2-hydroxybenzamide. One area of interest is the potential use of N-(3,5-dichlorophenyl)-2-hydroxybenzamide in the treatment of cancer. Studies have shown that N-(3,5-dichlorophenyl)-2-hydroxybenzamide may have anti-cancer properties, and further research is needed to explore this potential use. Another area of interest is the potential use of N-(3,5-dichlorophenyl)-2-hydroxybenzamide in the treatment of Alzheimer's disease and Parkinson's disease. Studies have shown that N-(3,5-dichlorophenyl)-2-hydroxybenzamide may have neuroprotective properties, and further research is needed to explore this potential use. Additionally, further research is needed to explore the potential cardiovascular and gastrointestinal effects of N-(3,5-dichlorophenyl)-2-hydroxybenzamide, as well as its potential use in other disease models.
合成方法
The synthesis of N-(3,5-dichlorophenyl)-2-hydroxybenzamide involves the reaction of 2-hydroxybenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride. This intermediate is then reacted with 3,5-dichloroaniline to form N-(3,5-dichlorophenyl)-2-hydroxybenzamide. The reaction proceeds in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane.
科学研究应用
Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain. Diclofenac is also known to have antioxidant properties and has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
属性
CAS 编号 |
78154-58-2 |
|---|---|
产品名称 |
N-(3,5-dichlorophenyl)-2-hydroxybenzamide |
分子式 |
C13H9Cl2NO2 |
分子量 |
282.12 g/mol |
IUPAC 名称 |
N-(3,5-dichlorophenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C13H9Cl2NO2/c14-8-5-9(15)7-10(6-8)16-13(18)11-3-1-2-4-12(11)17/h1-7,17H,(H,16,18) |
InChI 键 |
DEGBTUMOZWTMIR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)O |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



